5-Bromo-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone]
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Overview
Description
5-Bromo-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone] is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is particularly interesting due to its unique structure, which combines a brominated indole core with a dinitrophenyl hydrazone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone] typically involves the reaction of 5-bromoindole-2,3-dione with 2,4-dinitrophenylhydrazine. The reaction is usually carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various quinone derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
5-Bromo-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone] involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. The brominated indole core and the dinitrophenyl hydrazone moiety contribute to its binding affinity and specificity. The exact pathways involved depend on the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole-2,3-dione: A precursor in the synthesis of the target compound.
2,4-Dinitrophenylhydrazine: Another precursor used in the synthesis.
Indole-2,3-dione: A related compound with similar chemical properties.
Uniqueness
5-Bromo-1H-indole-2,3-dione 3-[(2,4-dinitrophenyl)hydrazone] is unique due to the combination of a brominated indole core and a dinitrophenyl hydrazone moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
2058-73-3 |
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Molecular Formula |
C14H8BrN5O5 |
Molecular Weight |
406.15 g/mol |
IUPAC Name |
5-bromo-3-[(2,4-dinitrophenyl)diazenyl]-1H-indol-2-ol |
InChI |
InChI=1S/C14H8BrN5O5/c15-7-1-3-10-9(5-7)13(14(21)16-10)18-17-11-4-2-8(19(22)23)6-12(11)20(24)25/h1-6,16,21H |
InChI Key |
KQFHUSASHXEWQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=NC2=C(NC3=C2C=C(C=C3)Br)O |
Origin of Product |
United States |
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